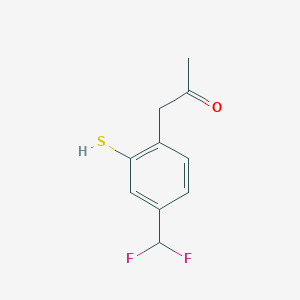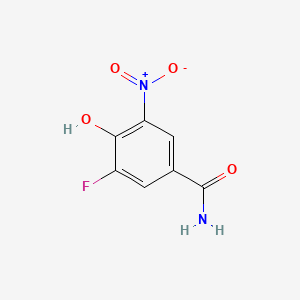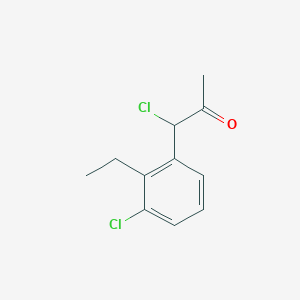
1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Cl2O It is characterized by the presence of two chlorine atoms and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety
準備方法
The synthesis of 1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one typically involves the chlorination of 1-(3-chloro-2-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, along with appropriate solvents and catalysts to optimize yield and purity .
化学反応の分析
1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Chloro-2-ethylphenyl)propan-2-one: Lacks the additional chlorine atom, resulting in different reactivity and applications.
1-Chloro-1-(3-ethylphenyl)propan-2-one: Similar structure but without the second chlorine atom, leading to variations in chemical behavior.
1-(3-Chloro-2-methylphenyl)propan-2-one:
特性
分子式 |
C11H12Cl2O |
|---|---|
分子量 |
231.11 g/mol |
IUPAC名 |
1-chloro-1-(3-chloro-2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Cl2O/c1-3-8-9(11(13)7(2)14)5-4-6-10(8)12/h4-6,11H,3H2,1-2H3 |
InChIキー |
QCVUTRKLVWBBSZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1Cl)C(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



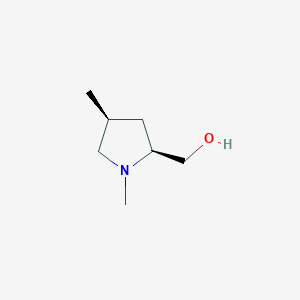
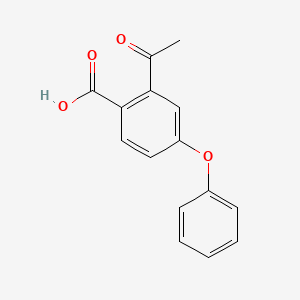
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
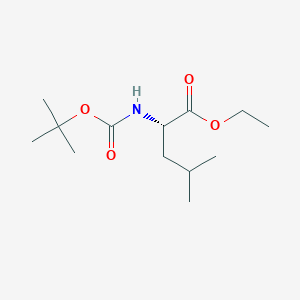
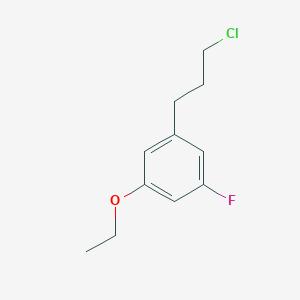
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
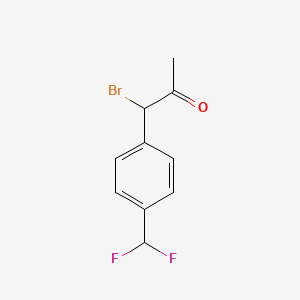
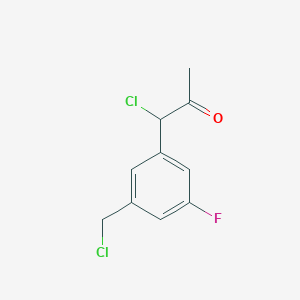
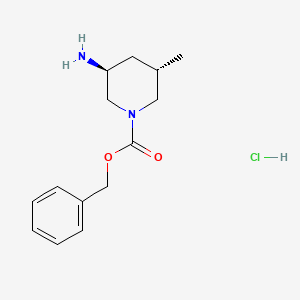
![Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B14043834.png)

